7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thieno[3,2-b]pyridine is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thieno[3,2-b]pyridine typically involves the borylation of thieno[3,2-b]pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like XPhos under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and storage of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thieno[3,2-b]pyridine undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The boronic ester can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols: From oxidation of the boronic ester group.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thieno[3,2-b]pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials.
Medicinal Chemistry: Investigated for its potential in drug discovery and development due to its ability to form stable carbon-boron bonds.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thieno[3,2-b]pyridine primarily involves its role as a boronic ester. In cross-coupling reactions, the boron atom interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles also plays a crucial role in its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-thieno[3,2-b]pyridine is unique due to its thieno[3,2-b]pyridine core, which imparts distinct electronic properties compared to other boronic esters. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
Molecular Formula |
C13H16BNO2S |
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Molecular Weight |
261.2 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-7-15-10-6-8-18-11(9)10/h5-8H,1-4H3 |
InChI Key |
HIPQLFHABDQSTK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)C=CS3 |
Origin of Product |
United States |
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